molecular formula C14H10F3NO3 B1330038 1-methyl-4-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylic Acid CAS No. 80097-15-0

1-methyl-4-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylic Acid

Cat. No. B1330038
CAS RN: 80097-15-0
M. Wt: 297.23 g/mol
InChI Key: BXIRTBRYEAQDFM-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . It contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .


Synthesis Analysis

The synthesis of this compound encompasses a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart . The intermediate was formed by a Pd-catalyzed coupling reaction between intermediate and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a fluorine atom and a pyridine in its structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound generally involve an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Physical And Chemical Properties Analysis

The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis and Derivative Formation

    The compound has been used in the synthesis of various derivatives. For instance, it's involved in the creation of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives, which are prepared through a multi-step synthesis involving phosphorus sulfide and nucleophilic substitution reactions (Bradiaková et al., 2009).

  • Spectroscopic Analysis and Tautomer Prediction

    The compound has been a subject of spectroscopic analysis, with investigations into its structure and vibrational spectra. Such studies provide insights into the tautomeric forms of the compound and its derivatives, and help in understanding the hydrogen bonding and conjugation effects within the molecular structure (Bahgat et al., 2009).

  • Thermal Behavior

    The thermal decomposition and stability of derivatives of this compound have been studied, providing insights into its behavior under various temperatures and conditions. This is important for understanding its suitability in different industrial and pharmaceutical applications (Sikorska-Iwan & Modzelewska-Banachiewicz, 2005).

Chemical and Biological Interactions

  • Antibacterial Activity

    Derivatives of this compound have been synthesized and evaluated for potential antibacterial properties. The compound's interaction with different bacterial strains has been observed and recorded, contributing to the field of antibiotic drug development (Devi et al., 2018).

  • Extraction and Reactive Extraction

    Its derivatives have been used in studies to optimize the extraction process of pyridine-3-carboxylic acid, which is significant in the food, pharmaceutical, and biochemical industries. This involves understanding the equilibrium dynamics and extraction efficiency in different conditions (Kumar & Babu, 2009).

  • Spectroscopic Properties and Quantum Mechanical Study

    The compound's derivatives have also been the focus of studies aiming to understand their spectroscopic properties and behavior under quantum mechanical frameworks. This involves analyzing molecular electrostatic potential, intermolecular interactions, and other chemical properties (Devi et al., 2020).

Safety And Hazards

This compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The demand for trifluoromethylpyridine (TFMP) derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

1-methyl-4-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO3/c1-18-6-10(12(19)11(7-18)13(20)21)8-3-2-4-9(5-8)14(15,16)17/h2-7H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXIRTBRYEAQDFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C(=C1)C(=O)O)C2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50230077
Record name 1-Methyl-4-oxo-5-(3-(trifluoromethyl)phenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50230077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-4-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylic Acid

CAS RN

80097-15-0
Record name 1-Methyl-4-oxo-5-(3-(trifluoromethyl)phenyl)pyridine-3-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080097150
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-4-oxo-5-(3-(trifluoromethyl)phenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50230077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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